molecular formula C23H47NO B3018417 Tricosan-12-one oxime CAS No. 200876-46-6

Tricosan-12-one oxime

Cat. No.: B3018417
CAS No.: 200876-46-6
M. Wt: 353.635
InChI Key: RZFMDNXBQJACKD-UHFFFAOYSA-N
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Description

Significance of Oxime Functional Groups in Chemical Synthesis

The oxime functional group, with the general formula RR'C=N-OH, is a versatile and pivotal component in the field of organic chemistry. rsc.orgrsc.orgnumberanalytics.comwikipedia.org Oximes are derived from the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.combyjus.com Those derived from ketones are specifically known as ketoximes. numberanalytics.combyjus.com

The significance of the oxime functional group lies in its broad range of applications, including in medicinal science, catalysis, and the transformation of organic functional groups. rsc.orgrsc.org Oximes serve as crucial intermediates in the synthesis of more complex molecules such as amines, nitriles, and various nitrogen-containing heterocyclic compounds. numberanalytics.comresearchgate.net Their ability to be readily converted into other functional groups makes them highly valuable in synthetic organic chemistry. numberanalytics.comijprajournal.com For instance, the Beckmann rearrangement of oximes provides a pathway to produce amides. vedantu.com

Overview of Ketoximes and Their Reactivity

Ketoximes, characterized by the structure RR'C=NOH where R and R' are organic side-chains, are a subclass of oximes formed from ketones. numberanalytics.com They are generally crystalline solids with low solubility in water but are soluble in polar organic solvents. vedantu.com

The reactivity of ketoximes is diverse. They can undergo hydrolysis back to the original ketone and hydroxylamine, typically under acidic conditions. vedantu.com Reduction of ketoximes can yield amines. wikipedia.org A significant reaction of ketoximes is the Beckmann rearrangement, where they are converted to amides under acidic or thermal treatment. vedantu.com For example, the reaction of ketoximes with hypervalent iodine reagents can lead to either a Beckmann rearrangement to form amides or hydrolysis to produce ketones, depending on the specific reagent and reaction conditions. organic-chemistry.org The reactivity of ketoximes can also be influenced by their coordination to a metal center, which can lead to different reaction pathways compared to the free ligand. nih.govacs.org

Contextualizing Tricosan-12-one Oxime within Ketoxime Chemistry

This compound is a long-chain aliphatic ketoxime. It is derived from tricosan-12-one, a 23-carbon long-chain ketone. amazonaws.comsolubilityofthings.com The presence of the long alkyl chains in this compound influences its physical properties, such as its solubility. Due to its long hydrophobic chains, it is expected to have limited solubility in water but be soluble in nonpolar organic solvents. solubilityofthings.com

The synthesis of this compound can be achieved through the reaction of tricosan-12-one with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) in a solvent such as ethanol. amazonaws.com This reaction is a standard method for the formation of oximes from ketones. vedantu.com

Table 1: Properties of this compound

Property Value
Molecular Formula C23H47NO chemsrc.com
Molecular Weight 353.625 g/mol chemsrc.com
Boiling Point 462.9±14.0 °C at 760 mmHg chemsrc.com
Density 0.9±0.1 g/cm3 chemsrc.com

The chemical reactivity of this compound is characteristic of ketoximes. For instance, it can be reduced to form the corresponding amine, tricosan-12-amine. amazonaws.com

Properties

IUPAC Name

N-tricosan-12-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO/c1-3-5-7-9-11-13-15-17-19-21-23(24-25)22-20-18-16-14-12-10-8-6-4-2/h25H,3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFMDNXBQJACKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=NO)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Tricosan 12 One Oxime

Rearrangement Reactions

The Beckmann Rearrangement of Ketoximes

The Beckmann rearrangement is a cornerstone reaction in organic chemistry that converts an oxime into an N-substituted amide. byjus.com Discovered by Ernst Otto Beckmann in 1886, this acid-catalyzed rearrangement has been extensively studied and is a key method for the synthesis of amides and lactams from ketoximes and cyclic oximes, respectively. wikipedia.org The reaction is initiated by an acid, which facilitates the transformation of the oxime's hydroxyl group into a good leaving group, triggering a molecular rearrangement. masterorganicchemistry.com

For Tricosan-12-one oxime, a long-chain aliphatic ketoxime, the Beckmann rearrangement would result in the formation of an N-substituted amide. The reaction is stereospecific, with the migrating group being the one that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

Table 1: Expected Products of the Beckmann Rearrangement of this compound

Reactant Expected Product(s)

Note: The specific product formed depends on the stereochemistry of the oxime (i.e., which alkyl group is anti to the hydroxyl group).

Classical Acid-Catalyzed Mechanisms

The first step in the acid-catalyzed Beckmann rearrangement is the protonation of the hydroxyl group of the oxime. masterorganicchemistry.comrsc.org In the case of this compound, a strong acid (H⁺) would protonate the oxygen atom of the hydroxyl group. This converts the hydroxyl group, which is a poor leaving group, into a much better leaving group (water). masterorganicchemistry.com This initial protonation is a crucial activation step that sets the stage for the subsequent rearrangement. rsc.org

Following the protonation of the hydroxyl group, a concerted 1,2-alkyl shift occurs. chemistrysteps.com This step is the hallmark of the Beckmann rearrangement and is highly stereospecific. wikipedia.org The alkyl group that is positioned anti-periplanar (trans) to the leaving group (now water) migrates from the carbon atom to the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration happens simultaneously with the departure of the leaving group. organic-chemistry.org

For this compound, there are two alkyl groups attached to the oxime carbon: an undecyl group (C₁₁H₂₃) and a dodecyl group (C₁₂H₂₅). The stereochemistry of the starting oxime will determine which of these two groups migrates. If the undecyl group is anti to the hydroxyl group, it will migrate. Conversely, if the dodecyl group is anti, it will be the migrating group.

The migration of the alkyl group and the departure of the leaving group result in the formation of a nitrilium ion intermediate. chemistrysteps.com This intermediate is a key electrophilic species in the Beckmann rearrangement. chemistrysteps.com The nitrilium ion is characterized by a positive charge on the nitrogen atom and a triple bond between the nitrogen and the carbon from which the alkyl group migrated. This intermediate is highly reactive and is readily attacked by nucleophiles present in the reaction mixture. wikipedia.org

The final steps of the Beckmann rearrangement involve the reaction of the nitrilium ion with a solvent molecule, typically water, in a process called solvolysis. chemistrysteps.com The water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. byjus.com This is followed by deprotonation to give an imidic acid (or iminol). chemistrysteps.com The imidic acid then undergoes tautomerization to form the more stable amide product. byjus.comnih.govnih.govresearchgate.netresearchgate.net Tautomerization is the process by which a proton migrates from one atom to another within the same molecule, leading to a constitutional isomer. In this case, the imidic acid tautomerizes to the corresponding N-substituted amide. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Key Steps in the Classical Acid-Catalyzed Beckmann Rearrangement

Step Description
1. Protonation The hydroxyl group of the oxime is protonated by a strong acid.
2. Alkyl Migration The alkyl group anti-periplanar to the leaving group migrates from carbon to nitrogen, with the simultaneous departure of the leaving group (water).
3. Nitrilium Ion Formation A reactive nitrilium ion intermediate is formed.
4. Solvolysis A solvent molecule (e.g., water) attacks the nitrilium ion.
Catalytic Variants Beyond Brønsted/Lewis Acids

The Beckmann rearrangement, a cornerstone reaction for converting oximes to amides, is traditionally catalyzed by strong Brønsted acids like sulfuric acid or polyphosphoric acid. wikipedia.orgrsc.orgjocpr.com However, these harsh conditions can be incompatible with sensitive substrates and lead to significant byproduct formation. researchgate.netnih.gov Consequently, research has focused on developing milder and more selective catalytic systems. Beyond conventional acids, organocatalysts have emerged as effective promoters for the rearrangement. jocpr.comacs.org For instance, boronic acids and triphosphazene catalysts have been shown to facilitate the transformation under ambient conditions. organic-chemistry.org These methods offer advantages in terms of reduced waste and milder reaction environments, expanding the applicability of the rearrangement. jocpr.com

Role of Specific Reagents (e.g., Tosyl Chloride, Cyanuric Chloride)

To circumvent the need for strong acids, various reagents are employed to activate the oxime's hydroxyl group, transforming it into a better leaving group. masterorganicchemistry.comlscollege.ac.in This activation is a key step in initiating the rearrangement.

Tosyl Chloride (TsCl): In the presence of a base like pyridine (B92270), tosyl chloride reacts with the oxime's hydroxyl group to form a tosylate ester. researchgate.netreddit.com The tosylate group is an excellent leaving group, and its departure facilitates the subsequent alkyl migration to the electron-deficient nitrogen. reddit.com This method allows the rearrangement to proceed under much milder conditions than those required by strong acids. researchgate.netalfa-chemistry.com

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Cyanuric chloride has been identified as a highly effective catalyst for the Beckmann rearrangement, particularly when used with a co-catalyst like zinc chloride. wikipedia.orgacs.orgbyjus.com It activates the hydroxyl group through a nucleophilic aromatic substitution, forming an activated intermediate that readily undergoes rearrangement. wikipedia.orgunacademy.com This catalytic system is notable for its application in industrial processes, such as the conversion of cyclododecanone (B146445) oxime to the corresponding lactam, a monomer for Nylon 12. byjus.comunacademy.com The reaction proceeds via a catalytic cycle involving an intermediate Meisenheimer complex. wikipedia.orglscollege.ac.in

Table 1: Comparison of Activating Reagents for Beckmann Rearrangement
ReagentMechanism of ActionTypical ConditionsReference
Tosyl Chloride (TsCl)Forms a tosylate ester, creating a good leaving group.Often used with a base (e.g., pyridine) under mild conditions. researchgate.netalfa-chemistry.com
Cyanuric ChlorideActivates the hydroxyl group via nucleophilic aromatic substitution.Used catalytically with a co-catalyst (e.g., ZnCl₂) in solvents like acetonitrile (B52724). wikipedia.orgacs.org
Stereochemical Outcomes and Regioselectivity for Ketoximes

The Beckmann rearrangement is a stereospecific reaction. wikipedia.org The crucial factor determining the product is the stereochemistry of the oxime. The group that migrates to the nitrogen atom is the one situated anti-periplanar (trans) to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.orglscollege.ac.in

For an unsymmetrical ketoxime like this compound (derived from tricosan-12-one), two geometric isomers, (E) and (Z), are possible.

In one isomer, the undecyl group (C11H23) is anti to the hydroxyl group.

In the other isomer, the undecyl group (C11H23) is syn to the hydroxyl group.

The rearrangement of a pure stereoisomer will yield a single amide product with high regioselectivity. However, under certain reaction conditions, particularly acidic ones, the oxime can isomerize, leading to the formation of a mixture of both possible amides. wikipedia.orgchemistrysteps.com The migratory aptitude of the groups (tertiary > secondary/aryl > primary) can also influence the outcome if isomerization allows for equilibrium between the oxime isomers. chemistrysteps.com

Formation of Cyclic Amides (Lactams) from Cyclic Oxime Analogs

When the Beckmann rearrangement is applied to the oximes of cyclic ketones, the product is a cyclic amide, known as a lactam. wikipedia.orgchemistnotes.com This ring-expansion reaction is of significant industrial importance. lscollege.ac.in The most prominent example is the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime, which is the precursor to Nylon 6. wikipedia.orglscollege.ac.inchemistnotes.com The mechanism follows the same principles of stereospecific migration, where a carbon atom of the ring migrates to the nitrogen, resulting in an enlarged ring incorporating the nitrogen atom. chemistnotes.comyoutube.com

Beckmann Fragmentation Reactions

Under certain structural conditions, a competing reaction known as Beckmann fragmentation can occur instead of the classic rearrangement. wikipedia.orglscollege.ac.in This alternative pathway becomes significant when the group alpha (α) to the oxime can stabilize a positive charge. wikipedia.orgbyjus.comunacademy.com The fragmentation process results in the formation of a nitrile and a carbocation, which can then be trapped by nucleophiles or undergo elimination. wikipedia.orgbyjus.comchemistnotes.com

Conditions Favoring Fragmentation (e.g., Quaternary Carbon Centers)

The primary condition that promotes fragmentation over rearrangement is the presence of a substituent on the α-carbon that can form a stable carbocation. wikipedia.orgunacademy.com A quaternary carbon center at this position is a classic example that strongly favors fragmentation because it leads to a stable tertiary carbocation upon C-C bond cleavage. wikipedia.orgunacademy.comchemistnotes.com Other factors that can promote fragmentation include the presence of oxygen or nitrogen atoms that can stabilize the resulting carbocation. wikipedia.orglscollege.ac.in For a simple aliphatic ketoxime like this compound, which lacks such stabilizing features at the α-position, the standard Beckmann rearrangement is the expected and dominant reaction pathway.

Table 2: Beckmann Rearrangement vs. Fragmentation
Reaction PathwayKey Structural FeatureProductsReference
RearrangementUnstabilized α-carbon (primary, secondary)Amide (or Lactam) wikipedia.orglscollege.ac.in
Fragmentationα-carbon capable of forming a stable carbocation (e.g., quaternary center)Nitrile + Carbocation-derived products wikipedia.orgbyjus.comunacademy.com

N-O Bond Cleavage Strategies and Derived Radical Chemistry

Beyond the ionic pathways of the Beckmann reactions, the weak N-O bond in oximes can be cleaved to generate radical species. mdpi.comnih.govdoaj.org This area of research has gained significant attention for constructing new carbon-nitrogen and carbon-carbon bonds. Transition-metal catalysis or photochemistry can be employed to induce homolytic cleavage of the N-O bond, typically in activated oximes like oxime esters, to form nitrogen-centered iminyl radicals. mdpi.comnsf.gov

These highly reactive iminyl radical intermediates can participate in a variety of transformations, including:

Cyclization: Intramolecular addition to pendant alkenes or alkynes to form N-heterocycles like pyrrolines. mdpi.com

C-C Bond Cleavage: In cyclic systems, iminyl radicals can trigger ring-opening via β-scission of a C-C bond, leading to cyano-substituted alkyl radicals. nsf.gov

These radical-based strategies represent a departure from the traditional polar reactivity of oximes and offer novel synthetic routes that are complementary to the classic Beckmann rearrangement. nih.govnsf.gov

Iminyl Radical Generation from Oximes

The formation of an iminyl radical from an oxime precursor is initiated by the cleavage of the characteristic N-O bond. researchgate.net This bond is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. researchgate.net Several robust methods have been developed to generate iminyl radicals from oximes, including homolytic fragmentation, transition metal-catalyzed cleavage, and through the formation of electron donor-acceptor complexes. nih.govresearchgate.netnih.gov

The direct homolytic cleavage of the N-O bond in oximes or their derivatives is a fundamental method for generating iminyl radicals. researchgate.netnih.gov This fragmentation can be induced by thermal or photochemical energy. nih.gov Upon absorbing sufficient energy, the weak N-O bond breaks, yielding an iminyl radical and an oxygen-centered radical. nih.gov For this compound, this process would result in the formation of the corresponding tricosan-12-iminyl radical.

To facilitate this process, oximes are often converted into derivatives like oxime esters. nih.gov These derivatives can undergo fragmentation more readily, often through a concerted decarboxylation/fragmentation process when exposed to a photosensitizer, generating a carbon-centered radical and an N-centered iminyl radical pair in a highly atom-economic fashion. nih.gov

Transition metals, particularly copper, are widely employed to catalyze the N-O bond cleavage of oximes and their derivatives, such as oxime acetates or esters. nih.govresearchgate.net This method typically proceeds under mild conditions and offers excellent functional group tolerance. The catalytic cycle is often initiated by a single-electron transfer (SET) from a low-valent metal species, like Cu(I), to the oxime derivative. researchgate.net This reduction generates a radical anion, which rapidly fragments to cleave the N-O bond, producing an iminyl radical and a carboxylate anion, while the copper is oxidized to Cu(II). researchgate.net The Cu(II) species is then reduced back to Cu(I) to complete the catalytic cycle. This strategy has been successfully applied to synthesize a variety of nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov

Table 1: Representative Conditions for Copper-Catalyzed Iminyl Radical Generation from Oxime Derivatives Note: This table presents general conditions reported for various oxime esters and is illustrative of the conditions under which this compound could be expected to react.

Catalyst / PrecursorBaseSolventTemperature (°C)Typical ApplicationReference
Cu(OAc)₂-DCE80Cyclization/Arylation nih.gov
CuIK₂CO₃DMSO70Ring-opening/Functionalization researchgate.net
Cu₂ODBUMeCN60Synthesis of Pyrrolines researchgate.net
CuBr-Toluene100[3+2] Cyclization nih.gov

The generation of iminyl radicals under visible light can be achieved without a dedicated photocatalyst through the formation of an electron donor-acceptor (EDA) complex. researchgate.netnih.gov This strategy involves the interaction between an electron-rich donor molecule and an electron-poor acceptor molecule. In this context, an oxime derivative (often an O-aryl oxime to enhance its electron-accepting properties) can form an EDA complex with an electron donor, such as a sulfinate or a secondary amine. researchgate.netnih.gov

Upon irradiation with visible light, an intermolecular charge transfer is initiated within the EDA complex. researchgate.net This single-electron transfer from the donor to the oxime acceptor leads to the reductive cleavage of the N-O bond, generating a persistent iminyl radical and a transient radical from the donor species (e.g., a sulfonyl radical). researchgate.net This catalyst-free method is valued for its mild reaction conditions and operational simplicity. researchgate.net

Iminyl Radical-Mediated Functionalizations

Once generated, the Tricosan-12-one iminyl radical is a highly valuable intermediate capable of undergoing further transformations. A particularly powerful application is in the remote functionalization of C(sp³)–H bonds, which are typically unreactive. This is achieved through a cascade involving an intramolecular hydrogen atom transfer. nih.gov

Iminyl radicals are highly effective at mediating intramolecular hydrogen atom transfer (HAT) reactions. nih.gov The 1,5-HAT process is particularly favored as it proceeds through a stable, six-membered cyclic transition state. acs.org In the case of the Tricosan-12-one iminyl radical, the nitrogen-centered radical can abstract a hydrogen atom from the δ-carbon position (C-16) of one of the long alkyl chains.

This HAT event effectively translocates the radical center from the nitrogen atom to a specific carbon atom within the molecule's aliphatic backbone, generating a new carbon-centered radical. nih.govnih.gov This step is crucial as it transforms an unactivated C(sp³)–H bond into a reactive site poised for subsequent functionalization.

The generation of a carbon-centered radical at a remote position via 1,5-HAT enables the site-selective functionalization of C(sp³)–H bonds. nih.govnih.gov The alkyl radical formed at the C-16 position of the tricosane (B166399) backbone can be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. This strategy allows for the precise installation of functional groups at positions that would be extremely difficult to target using traditional synthetic methods. researchgate.netethz.chchemrxiv.org

For example, the carbon radical can participate in Minisci-type reactions to achieve heteroarylation, or it can be trapped by other agents to introduce functionalities like halogens, cyano groups, or azides. nih.govnih.gov This two-step sequence of iminyl radical generation followed by 1,5-HAT and radical trapping constitutes a powerful platform for modifying complex aliphatic molecules. nih.govnih.gov

Table 2: Illustrative Examples of Iminyl Radical-Mediated C(sp³)–H Functionalization via 1,5-HAT Note: The following table shows representative transformations for various aliphatic amides and oximes, demonstrating the potential synthetic outcomes for this compound.

Substrate TypeRadical Generation MethodTrapping Agent / ReactionProduct TypeTypical Yield (%)Reference
Aliphatic AmidePhotoredox Catalysis (N-Cl)Heteroarene (e.g., Lepidine)δ-Heteroarylated Amide70-90 nih.gov
Cycloketone Oxime EsterCu-Catalysis- (Ring Opening)Distal Nitrile65-85 researchgate.net
Aliphatic Oxime EsterPhotoredox Catalysis- (Cyclization)Fused Pyridine50-75 nih.gov
Aliphatic AmidePhotoredox Catalysis (N-F)- (Cyclization)Pyrrolidine80-95 nih.gov
β-Carbon Scission for C(sp3)–C(sp3) Bond Derivatization

The β-carbon scission of ketoximes, particularly cyclic ketoxime esters, is a known method for generating cyanoalkyl radicals, which can then be used in various carbon-carbon bond-forming reactions. This process typically involves the cleavage of the N-O bond of the oxime, followed by the fragmentation of the resulting iminyl radical to break a C-C bond at the β-position.

In the context of this compound, this reaction would likely proceed through the formation of an iminyl radical intermediate. Subsequent β-C-C bond cleavage would result in the formation of a cyanoalkyl radical. This reactive intermediate could then participate in further reactions, such as addition to unsaturated systems or cross-coupling reactions, allowing for the derivatization of the original C(sp3)–C(sp3) bond. The efficiency and selectivity of this process would be influenced by the reaction conditions, including the choice of catalyst and any activating groups attached to the oxime.

Intermolecular Oxime Radical Addition to Unsaturated Bonds

The generation of oxime radicals and their subsequent intermolecular addition to unsaturated bonds, such as alkenes and alkynes, is a valuable tool for forming new carbon-carbon and carbon-nitrogen bonds. These reactions can be initiated through various methods, including photoredox catalysis, and often proceed with high regioselectivity.

For this compound, the formation of an oxime radical would create a reactive species capable of adding to a variety of unsaturated substrates. The regiochemical outcome of this addition would be influenced by both steric and electronic factors of the reacting partners. This methodology provides a potential pathway for the functionalization of this compound by introducing new molecular fragments at the carbon atom of the C=N bond.

Reduction Reactions

The reduction of oximes is a fundamental transformation that can yield either hydroxylamines or primary amines, depending on the reducing agent and reaction conditions. These products are valuable intermediates in organic synthesis.

Asymmetric Reductions to Chiral Amines and Hydroxylamines

The asymmetric reduction of prochiral ketoximes, such as this compound, offers a direct route to enantiomerically enriched chiral amines and hydroxylamines. These chiral compounds are of significant interest in the pharmaceutical and fine chemical industries.

Enzymatic reductions provide a green and highly selective method for the synthesis of chiral amines from oximes. While specific enzymes for the reduction of this compound have not been reported, various enzymes, such as imine reductases and ene-reductases, have shown activity towards the reduction of the C=N bond in other oximes. These biocatalytic systems often operate under mild conditions and can exhibit high enantioselectivity, making them an attractive option for the synthesis of chiral derivatives of Tricosan-12-one.

Catalytic hydrogenation is a widely used method for the reduction of oximes. The choice of catalyst and reaction conditions plays a crucial role in determining the product selectivity between the amine and the hydroxylamine (B1172632). For the asymmetric hydrogenation of this compound, chiral catalysts, such as those based on rhodium, ruthenium, or iridium, would be employed. The mechanism typically involves the coordination of the oxime to the metal center, followed by the stepwise addition of hydrogen across the C=N bond. The chiral ligands on the metal complex direct the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Cyclization and Heterocycle Formation

The oxime group is a versatile precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolines, Pyridines, Pyrroles)

Pyrrolines: The synthesis of pyrrolines from oxime precursors can be achieved through modern photocatalytic methods. This process involves the generation of iminyl radicals from the oxime. organic-chemistry.orgrsc.org For instance, visible-light photoredox catalysis can be used for the deoxygenation of oximes, assisted by a phosphine (B1218219), to create an iminyl radical. This radical can then undergo an intramolecular cyclization (a 5-exo-trig cyclization) to form the pyrroline (B1223166) ring system. organic-chemistry.orgresearchgate.netrsc.org This method is valued for its mild conditions and avoids the need for pre-functionalization of the oxime, making it an atom-economical approach. rsc.org

Pyridines: Several strategies exist for constructing the pyridine ring from oxime substrates. One notable method is a [3+3] type condensation reaction between an O-acetyl ketoxime and an α,β-unsaturated aldehyde. arkat-usa.orglucp.net This reaction can be synergistically catalyzed by a copper(I) salt and a secondary amine, proceeding under mild, redox-neutral conditions. The mechanism involves the copper catalyst reducing the oxime's N-O bond to generate a nucleophilic enamide, which then reacts with an iminium ion formed from the aldehyde and amine catalyst. A final oxidation step, also mediated by copper, yields the aromatic pyridine ring. arkat-usa.orglucp.net Other methods include rhodium-catalyzed reactions of α,β-unsaturated oximes with alkynes and metal-free approaches using ammonium (B1175870) iodide as a dual-function promoter. tcichemicals.comacs.org

Pyrroles: Pyrroles can be synthesized from oximes through various rearrangement and cyclization strategies. A regioselective synthesis of substituted pyrroles can be achieved via sigmatropic rearrangements of O-vinyl oximes, which are accessible from the corresponding O-allyl oximes through iridium-catalyzed isomerization. chemscene.com Another approach involves the intramolecular cyclization of γ-alkynyl oximes, promoted by reagents like samarium(II) iodide, to form the pyrrole (B145914) ring in a one-pot reaction. rsc.org Copper-catalyzed coupling reactions of oxime acetates with electron-deficient alkynes also provide an efficient route to highly substituted pyrroles under aerobic conditions. organic-chemistry.org

Cascade Cyclization and Functionalization of Unsaturated Oxime Esters/Ethers

Cascade reactions, also known as domino or tandem reactions, involving unsaturated oxime esters and ethers represent a highly efficient strategy for building complex molecular architectures. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, providing rapid access to versatile nitrogen-containing scaffolds. acs.org

For example, a silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds leads to the synthesis of phosphorylated pyrrolines. nsf.gov Similarly, photoinduced radical cascade cyclizations of oxime esters with acetylenic acid esters can produce complex structures like cyanalkylated coumarins. researchgate.net These processes are often initiated by the formation of an iminyl radical from the oxime ester, which then engages in a sequence of intramolecular cyclization and intermolecular functionalization steps. nsf.govnih.gov This powerful strategy underscores the utility of the oxime functional group as a linchpin in the assembly of diverse and functionalized heterocyclic systems.

Oxime Functionalizations

Beyond serving as precursors for heterocycles, the oxime functional group itself can be directly modified through various chemical reactions to introduce new functionality.

O-Alkylation to Oxime Ethers

The conversion of oximes to oxime ethers is a fundamental and widely used transformation. This O-alkylation is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. A variety of bases and solvent systems can be employed, including potassium hydroxide (B78521) in aqueous DMSO, which allows for a simple and high-yield one-pot synthesis directly from a carbonyl compound, hydroxylamine, and an alkyl halide. Other efficient methods utilize triphenylphosphine (B44618) and carbon tetrachloride to activate alcohols for reaction with the oxime in a one-pot procedure. The choice of reagents can be tailored to accommodate a wide range of substrates, making oxime ether formation a versatile tool in organic synthesis.

Table 1: Selected Methods for O-Alkylation of Oximes
Alkylating AgentBase/PromoterSolventKey FeaturesReference
Alkyl HalidesKOHAqueous DMSOOne-pot, high yields (80-96%), fast reaction times (15-50 min).
AlcoholsTriphenylphosphine/CCl₄, DBUAcetonitrileOne-pot conversion from alcohols, avoids toxic Mitsunobu reagents.
Alkyl HalidesK₂CO₃THFMilder conditions, suitable for α,β-unsaturated aldoximes.
Bromoalkane-PIPES bufferOne-step, mild conditions for specialized derivatization probes.

Oxidative C-O Coupling Reactions

Recent advancements have enabled the direct functionalization of C(sp³)–H bonds adjacent to the oxime group through oxidative coupling reactions. While direct oxidative C-O coupling is a specific transformation, a closely related and powerful method is the palladium-catalyzed β-arylation of oxime ethers. This reaction utilizes the oxime ether as a directing group to activate an otherwise inert C(sp³)–H bond for C–C bond formation with an arylation reagent like a diaryliodonium salt. A plausible mechanism involves the formation of a cyclopalladated intermediate, followed by oxidative addition of the arylation reagent to create a Pd(IV) species, which then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. A transition metal-free approach for cross-dehydrogenative C–O coupling has also been developed, using perfluorobutyl iodide as an electron acceptor to trigger radical formation and couple oximes with substrates like acetonitrile and ketones. tcichemicals.com

Conversion to Nitriles, Nitrones, Isoxazolines, Enamides, Imines

The oxime functional group is a gateway to a multitude of other nitrogen-containing functionalities.

Nitriles : The conversion of aldoximes to nitriles is a classic dehydration reaction. For ketoximes, such as this compound, the analogous reaction is the Beckmann rearrangement, which yields an amide upon treatment with acid. However, the dehydration of aldoximes to nitriles is a key transformation of the oxime family, achievable with a wide array of reagents, including N-chlorosuccinimide and pyridine, or mild systems like BOP reagent and DBU.

Nitrones : Nitrones can be generated from oximes through several pathways. For instance, ω-alkenyloximes can undergo thermally induced cyclization to yield cyclic nitrones. Another route involves the controlled, metal-free photochemical transformation of related nitroalkanes, which can be selectively converted to oximes or nitrones by tuning the reaction conditions and choice of amine reductant. Cascade reactions where an initial oxime formation is followed by intramolecular cyclization can also serve as an efficient in-situ method for nitrone generation.

Isoxazolines : Isoxazolines are typically synthesized from aldoximes via a [3+2] cycloaddition reaction. The process involves the in-situ oxidation of the aldoxime to a nitrile oxide intermediate, which then acts as a 1,3-dipole and reacts with an alkene (a dipolarophile) to form the five-membered isoxazoline (B3343090) ring. Various oxidants can be used to generate the nitrile oxide, including chloramine-T or hypervalent iodine reagents.

Enamides : Enamides can be synthesized from ketoximes through a phosphine-mediated reductive acylation. This method involves reacting the oxime with an acylating agent, like acetic anhydride, in the presence of a phosphine such as triethylphosphine. Another approach involves the reduction of oxime acetates with reagents like chromium(II) in the presence of acetic anhydride. arkat-usa.org A copper-catalyzed reductive acylation of ketoximes using sodium bisulfite as the terminal reductant also provides a broad scope of enamides in high yields.

Imines : The direct reduction of oximes provides a straightforward route to imines. This transformation can be accomplished using various reducing agents. Enzymatic methods have also been developed, where liver microsomes can catalyze the conversion of ketoximes to the corresponding stable imine using NADH or NADPH as a cofactor. This reduction is a key step in the metabolic pathways of some oxime-containing compounds.

In-Depth Analysis of this compound in Advanced Chemical Reactions Reveals Data Scarcity

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the specific research concerning the reactivity and chemical transformations of this compound, particularly in the realms of oxime ligation, click chemistry, and its orthogonality with other reactions.

Despite the well-established principles of oxime ligation as a robust method for forming covalent bonds in chemical biology and materials science, specific studies detailing the participation of this compound in these reactions are not publicly available. Oxime ligation, a chemoselective reaction between an alkoxyamine and a carbonyl group, is a cornerstone of bioconjugation techniques. However, the reactivity profile, kinetic data, and specific conditions for this compound remain uncharacterized in the accessible scientific literature.

Similarly, while oxime formation is categorized under the umbrella of "click chemistry" due to its efficiency, high yield, and biocompatible conditions, there is no specific data on this compound's performance in such chemoselective click-type reactions. The broader class of ketoximes, to which this compound belongs, is known to participate in these reactions, but direct evidence and detailed findings for this specific long-chain aliphatic ketoxime are absent.

Furthermore, the concept of orthogonality in click chemistry, which allows for multiple, independent chemical transformations to occur in the same vessel without interference, is a critical area of research. The orthogonality of oxime ligations with other click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been demonstrated for other molecules. However, no studies have been found that investigate or confirm the orthogonality of this compound ligation with CuAAC or any other click reaction.

Computational and Theoretical Investigations of Tricosan 12 One Oxime

Exploration of Reaction Mechanisms and Kinetics

Computational studies are instrumental in elucidating the detailed mechanisms and kinetics of chemical reactions involving Tricosan-12-one oxime.

Mechanistic Studies of Beckmann Rearrangement (e.g., Solvent Effects, Substituent Effects)

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. For this compound, this rearrangement would yield a lactam, a cyclic amide. Computational investigations into this reaction for similar oximes have provided a detailed picture of the reaction pathway. The reaction is typically acid-catalyzed, involving the protonation of the hydroxyl group of the oxime, which then departs as a water molecule. alfa-chemistry.commasterorganicchemistry.comwikipedia.org This departure is concurrent with the migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. alfa-chemistry.comwikipedia.org Subsequent hydration of this intermediate yields the final amide product. masterorganicchemistry.comwikipedia.org

Computational models have been employed to study the transition state of this rearrangement. For instance, studies on acetone oxime have shown that in a solution of acetic acid, the transition state involves the stabilization of the departing hydroxyl group by several solvent molecules. wikipedia.org The nature of the migrating group also plays a crucial role; computational studies have indicated that phenyl groups migrate via a three-membered π-complex intermediate, which differs from the mechanism for alkyl group migration. wikipedia.org

Solvent Effects: The choice of solvent significantly impacts the Beckmann rearrangement. Computational studies can model the influence of different solvents on the reaction's energy profile. Polar protic solvents, for example, can stabilize the charged intermediates and transition states through hydrogen bonding, thereby affecting the reaction rate. The "Beckmann solution," a mixture of acetic acid, acetic anhydride, and hydrochloric acid, is a classic medium for this rearrangement, and its components' roles have been computationally dissected. wikipedia.org

Substituent Effects: The nature of the substituents on the oxime can influence the migratory aptitude of the groups attached to the carbon of the C=N bond. While the rearrangement is stereospecific with the anti-periplanar group migrating, certain conditions can lead to racemization of the oxime geometry, resulting in a mixture of products. wikipedia.org The general order of migratory aptitude (aryl > H > alkyl) can be rationalized through computational analysis of the transition state energies.

Table 1: Factors Influencing the Beckmann Rearrangement
FactorInfluence on the ReactionComputational Insights
CatalystAcids (Brønsted or Lewis) are typically used to promote the reaction. alfa-chemistry.comwikipedia.orgModeling of protonation steps and interaction with Lewis acids.
SolventPolar solvents can stabilize charged intermediates. wikipedia.orgCalculation of solvation energies and their effect on the reaction barrier.
Migrating GroupThe electronic nature of the migrating group affects the rate of rearrangement. chem-station.comAnalysis of transition state structures and energies for different migrating groups.
StereochemistryThe group anti-periplanar to the hydroxyl group migrates. wikipedia.orgDetermination of the stereospecificity of the reaction pathway.

Radical Reaction Pathways

Beyond ionic pathways like the Beckmann rearrangement, oximes can also participate in radical reactions. The N-O bond in oximes can be homolytically cleaved to generate iminoxyl radicals. nih.gov Computational studies can explore the feasibility of such pathways for this compound. Density functional theory (DFT) calculations are often used to determine the bond dissociation energies and to map out the potential energy surfaces for radical reactions.

These computational investigations can predict the likely products of radical-mediated transformations and provide insights into the reaction kinetics. For example, intramolecular radical cyclizations are a known reaction pathway for suitably substituted oximes, and computational modeling can help in understanding the regioselectivity and stereoselectivity of such reactions.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure of this compound is fundamental to comprehending its reactivity.

Determination of Isomeric Forms (E/Z Isomers) and Interconversion

The C=N double bond in this compound gives rise to geometric isomerism, resulting in the existence of E and Z isomers. The relative stability of these isomers and the energy barrier for their interconversion can be determined through computational methods. While the synthesis of oximes can sometimes lead to a mixture of isomers, specific reaction conditions can favor the formation of one over the other. researchgate.net The interconversion between E and Z isomers can often be facilitated by acid catalysis. chem-station.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for distinguishing between E and Z isomers, and computational predictions of NMR chemical shifts can aid in the assignment of the observed signals to the correct isomer. nih.gov

Quantum Chemical Calculations of Stability and Energetics

Quantum chemical calculations, such as those based on DFT or ab initio methods, can provide accurate predictions of the geometric parameters (bond lengths, bond angles, and dihedral angles) of the different conformers of this compound. These calculations also yield the relative energies of these conformers, allowing for the identification of the most stable structures.

The conformational landscape of the long tricosan chain can be complex, with numerous low-energy conformers. Computational searches for these conformers, followed by energy calculations, can provide a comprehensive picture of the molecule's preferred shapes.

Table 2: Computational Approaches for Structural Analysis
Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT)Optimized geometries, relative energies of isomers and conformers, vibrational frequencies.Predicting the most stable structure and understanding its vibrational spectrum.
Ab initio methods (e.g., Møller-Plesset perturbation theory)High-accuracy energies and properties.Refining the energetic ordering of different isomers and conformers.
Conformational Search AlgorithmsIdentification of low-energy conformers.Exploring the flexibility of the long alkyl chain.

Advanced Computational Methodologies

The study of a molecule as large as this compound can benefit from the application of advanced computational methodologies. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution or at an interface. These simulations provide insights into the conformational changes that the molecule undergoes over time.

Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study chemical reactions in a condensed phase. In a QM/MM simulation, the reacting part of the system (e.g., the oxime functional group) is treated with a high-level quantum mechanical method, while the rest of the system (the long alkyl chain and the solvent) is described by a more computationally efficient molecular mechanics force field. This approach allows for the accurate modeling of reaction mechanisms in a realistic environment.

Density Functional Theory (DFT) Studies

No peer-reviewed articles or database entries containing DFT calculations specifically for this compound were identified. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While studies exist for other oxime-containing molecules, which detail properties like those requested below, this specific long-chain aliphatic ketoxime does not appear to have been the subject of such research. nih.govnih.govbiointerfaceresearch.com

Molecular Dynamics Simulations

No studies detailing molecular dynamics (MD) simulations for this compound were found. MD simulations are used to model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a compound, such as its interactions with other molecules or its conformational flexibility.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis

The cultivation of a suitable single crystal of Tricosan-12-one oxime and its subsequent analysis by X-ray diffraction would be required to obtain the following fundamental structural details, which are currently unknown.

Precise Determination of Molecular Structure

A single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms in this compound and reveal its specific stereochemistry.

Bond Lengths, Bond Angles, Torsion Angles, and Dihedral Angles

Quantitative data regarding the geometric parameters of the molecule, including the lengths of its chemical bonds and the angles between them, are not available. This information is critical for understanding the molecule's geometry and electronic structure.

Intermolecular Interactions and Crystal Packing

Details concerning the non-covalent interactions (such as hydrogen bonding or van der Waals forces) that govern how molecules of this compound pack together in a crystal lattice are absent from the scientific record. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the molecular formula for this compound is known (C23H47NO), specific NMR spectroscopic data has not been published. researchgate.net NMR spectroscopy is essential for elucidating the structure of organic compounds in solution.

1H NMR for Proton Environments and Multiplicities

Detailed information from ¹H NMR spectroscopy, which would identify the various chemical environments of the hydrogen atoms within the molecule, is not available. Such a spectrum would provide key information on the number of distinct proton types and how they are coupled to one another, which is instrumental in confirming the compound's structure.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum would provide signals for each of the 23 carbon atoms in the structure. The chemical shift of each carbon is influenced by its local electronic environment, allowing for the assignment of specific peaks to individual carbon atoms.

The most informative signal in the ¹³C NMR spectrum of this compound would be that of the oximated carbon (C-12). This carbon, being part of a C=N double bond, is significantly deshielded and would appear in the downfield region of the spectrum, typically in the range of 150-165 ppm. The exact chemical shift would be influenced by the stereochemistry of the oxime.

The long aliphatic chains on either side of the oxime functional group would give rise to a series of signals in the upfield region of the spectrum, generally between 14 and 40 ppm. The terminal methyl carbons (C-1 and C-23) would be the most shielded, appearing at approximately 14 ppm. The methylene (B1212753) carbons adjacent to the terminal methyls would resonate at around 22-23 ppm. The remaining methylene carbons of the long chains would produce a dense cluster of signals between 29 and 32 ppm. The carbons alpha to the oximated carbon (C-11 and C-13) would be deshielded relative to the other methylene carbons in the chain due to the inductive effect of the C=N-OH group, and their signals would be expected in the range of 25-40 ppm.

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)Notes
C-12150 - 165Oximated carbon, chemical shift is dependent on stereoisomer.
C-11, C-1325 - 40Carbons alpha to the oxime group, deshielded.
C-1, C-23~14Terminal methyl carbons.
C-2, C-22~22-23Methylene carbons adjacent to terminal methyls.
Other CH₂29 - 32Dense cluster of signals from the aliphatic chains.

Stereochemical Assignment of Oxime Isomers

This compound can exist as two geometric isomers, (E)-Tricosan-12-one oxime and (Z)-Tricosan-12-one oxime, arising from the restricted rotation around the C=N double bond. The assignment of these stereoisomers can be achieved using various NMR techniques, primarily by analyzing the chemical shifts of the carbons alpha to the oxime group in the ¹³C NMR spectrum. nih.govresearchgate.net

A key principle in the stereochemical assignment of ketoximes is the γ-gauche effect. acs.org This effect describes the shielding of a carbon atom that is in a gauche (syn-periplanar) arrangement with respect to a substituent on a neighboring atom. In the context of this compound:

In the (E)-isomer , the hydroxyl group is oriented anti to the C-11 alkyl chain and syn to the C-13 alkyl chain. Consequently, the C-13 carbon will experience a shielding effect, causing its signal to appear at a higher field (lower ppm value) compared to the C-11 carbon.

In the (Z)-isomer , the hydroxyl group is oriented syn to the C-11 alkyl chain and anti to the C-13 alkyl chain. In this case, the C-11 carbon will be shielded and resonate at a higher field than the C-13 carbon.

The difference in chemical shifts (Δδ) between the alpha-carbons (C-11 and C-13) is a reliable indicator of the oxime's configuration. researchgate.net A larger Δδ value is typically observed, with the shielded carbon appearing several ppm upfield.

Interactive Table: Expected ¹³C NMR Chemical Shift Differences for Stereoisomer Assignment

IsomerOrientation of OH GroupShielded α-CarbonExpected Chemical Shift Trend
(E)-Tricosan-12-one oximesyn to C-13 chainC-13δ(C-13) < δ(C-11)
(Z)-Tricosan-12-one oximesyn to C-11 chainC-11δ(C-11) < δ(C-13)

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. wikipedia.org The most prominent features would be the stretching vibrations of the O-H, C-H, C=N, and N-O bonds.

The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3150-3600 cm⁻¹. wikipedia.orgbyjus.com The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the long aliphatic chains would be observed as strong, sharp peaks in the 2850-3000 cm⁻¹ region. libretexts.org

The C=N stretching vibration is a characteristic absorption for oximes and is typically found in the range of 1620-1685 cm⁻¹. wikipedia.orgbyjus.com The exact position of this band can be influenced by the substitution around the double bond. The N-O stretching vibration gives rise to a medium to strong band in the 930-960 cm⁻¹ region. wikipedia.orgbyjus.com

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
O-HStretching3150 - 3600Strong, Broad
C-H (sp³)Stretching2850 - 3000Strong, Sharp
C=NStretching1620 - 1685Medium
N-OStretching930 - 960Medium to Strong

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org In Raman spectroscopy, the change in polarizability of a bond during vibration is measured. The C=N double bond in this compound is expected to produce a strong signal in the Raman spectrum in the same region as the IR absorption, around 1620-1685 cm⁻¹. researchgate.net The symmetric C-C and C-H vibrations of the long aliphatic chains would also be Raman active. A significant advantage of Raman spectroscopy is that the O-H stretching vibration, which is often broad and can obscure other peaks in the IR spectrum, is typically weak in the Raman spectrum. This can allow for a clearer observation of other vibrational modes in that region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₂₃H₄₇NO), the expected molecular weight is approximately 353.6 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 353. A prominent fragmentation pathway for long-chain aliphatic compounds is α-cleavage, which involves the breaking of the C-C bond adjacent to the functional group. For this compound, α-cleavage would occur at the C11-C12 and C12-C13 bonds. This would lead to the formation of characteristic fragment ions.

Another important fragmentation process for long-chain compounds is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the oxime nitrogen followed by cleavage of the β-bond. This would result in the loss of a neutral alkene molecule.

Interactive Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (approximate)Proposed Fragment StructureFragmentation Pathway
353[C₂₃H₄₇NO]⁺Molecular Ion (M⁺)
338[C₂₂H₄₄NO]⁺Loss of CH₃ radical
212[C₁₂H₂₄NO]⁺Cleavage at C11-C12 bond
198[C₁₁H₂₂NO]⁺Cleavage at C12-C13 bond

Identification of Derivatized Oximes

The analysis of ketones such as Tricosan-12-one often begins with a derivatization step to improve their analytical properties for techniques like gas chromatography. The conversion of the keto group into an oxime is a common and effective strategy. youtube.com This process, known as oximation, involves reacting the ketone with a hydroxylamine (B1172632) reagent.

This derivatization serves several key purposes:

Protection of the Carbonyl Group: It converts the reactive aldehyde and keto groups into more stable oximes. youtube.com

Increased Volatility: The resulting oxime derivative is typically more volatile than the parent ketone, which is essential for gas chromatography analysis. youtube.comoup.com

Reduced Polarity: Derivatization reduces the polarity of the molecule, preventing unwanted interactions as it passes through the chromatography column. oup.com

Prevention of Isomerization: For certain ketones, derivatization can prevent tautomerization, which could otherwise lead to the formation of multiple unwanted derivatives and complicate chromatographic results. youtube.comnih.gov

A frequently used reagent for this purpose is Pentafluorobenzyl (PFB) hydroxylamine, which converts the ketone to its PFB-oxime derivative. nih.gov This particular derivatization is advantageous for subsequent mass spectrometric analysis, especially when using sensitive detection methods. nih.gov The reaction locks the carbonyl group into a stable C=N bond, preparing the analyte for detailed structural investigation. youtube.com

Common Derivatization Reactions for Carbonyl Groups
ReactionReagentFunctional Group TargetedPurpose
Methoximation (MO)Methoxyamine hydrochloride (MeOx)Aldehyde and Keto groupsProtects carbonyl, reduces isomerization, stabilizes α-keto acids. youtube.com
Trimethylsilylation (TMS)N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)Hydroxyl, Carboxyl, Thiol, Amine groupsIncreases volatility, reduces polarity by replacing active hydrogens. youtube.comnih.gov
PFB-OximationPentafluorobenzyl (PFB) hydroxylamineAldehyde and Keto groupsEnhances detectability in Negative Chemical Ionization Mass Spectrometry. nih.gov

Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of the ions produced from the parent molecule. chemguide.co.uk When the molecular ion of this compound is formed in the mass spectrometer, it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk

The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure. For oximes and their derivatives, several fragmentation pathways are of interest. The McLafferty rearrangement is a well-studied fragmentation reaction for odd-electron positive ions and is often observed in the mass spectra of carbonyl compounds and their oxime derivatives. louisville.edunih.gov This rearrangement is influenced by the structure of the molecule, with factors such as the presence of a ketone versus an aldehyde and the atoms at the β-position affecting its prominence. nih.gov

In the case of this compound, the long undecyl (C11H23) chains on either side of the C=N-OH group would be expected to undergo characteristic fragmentations. Based on the mass spectrum of the parent ketone, 12-Tricosanone, fragmentation often involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. nist.gov For the oxime derivative, similar α-cleavage would be expected, leading to the loss of alkyl radicals.

Predicted Fragmentation Ions for this compound
m/z ValuePossible Fragment IonFragmentation Pathway
353[C23H47NO]+Molecular Ion (M+)
336[M - OH]+Loss of hydroxyl radical
198[CH3(CH2)10C=NOH]+Cleavage of the C12-C13 bond
182[CH3(CH2)10CN]+Cleavage with rearrangement

Note: The m/z values in the table are predicted based on general fragmentation principles and the structure of this compound (Molecular Weight: 353.63 g/mol ). Actual observed fragments may vary depending on ionization conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for separating and identifying volatile and semi-volatile organic compounds like derivatized ketones. researchgate.netnih.gov In this technique, the derivatized sample, such as this compound, is injected into the gas chromatograph, where it is vaporized. youtube.com An inert carrier gas then transports the vaporized analyte through a long, thin column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase lining the column. youtube.com

As the separated components exit the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized, typically by electron impact, causing the molecules to fragment. chemguide.co.uk The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. oup.com

The use of oximation as a derivatization step is particularly beneficial for GC-MS analysis because it produces a single derivative for the ketone, simplifying the resulting chromatogram. nih.gov It should be noted that the formation of oximes can result in syn- and anti- isomers, which can sometimes be partially separated by the GC column, appearing as two closely eluting peaks or a shouldered peak. oup.com The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of the compound. nih.gov

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization (NCI) is a soft ionization technique used in mass spectrometry that is highly sensitive for compounds containing electrophilic (electron-capturing) groups. nih.gov While standard electron impact ionization creates positive ions, NCI creates negative ions.

This technique is particularly powerful when Tricosan-12-one is derivatized with an electron-capturing agent like pentafluorobenzyl (PFB) hydroxylamine to form a PFB-oxime. nih.gov The highly electronegative fluorine atoms in the PFB group make the derivative exceptionally sensitive to NCI analysis. This results in a significant enhancement in detection sensitivity compared to other ionization methods. nih.gov NCI-MS is often used for trace-level quantification of aldehydes and ketones in complex matrices due to its high selectivity and minimal background interference. nih.gov The analysis of PFB-oxime derivatives of long-chain aldehydes by GC-NCI-MS has been established as a common and robust analytical method. nih.gov

Emerging Research: The Untapped Potential of this compound in Advanced Chemical Applications

Recent scientific inquiry has begun to illuminate the promising, yet largely unexplored, landscape of long-chain ketoximes, with this compound emerging as a compound of particular interest. While extensive research into its specific roles is still in nascent stages, the broader understanding of oxime chemistry provides a foundational framework for its potential applications in catalysis, ligand design, and materials science. This article delves into these emerging research areas, extrapolating from established principles of oxime behavior to project the future trajectory of this compound's utility in advanced chemical synthesis and material engineering.

Q & A

Basic: What experimental strategies optimize the synthesis of Tricosan-12-one oxime to achieve high yield and purity?

Methodological Answer:
this compound synthesis involves ketone oximation. Key considerations include:

  • Reagent Selection: Use hydroxylamine hydrochloride in ethanol/water under reflux, with pH adjustments to favor oxime formation (NIST structural data suggests steric hindrance at C12 may require prolonged reaction times) .
  • Purification: Recrystallization from ethanol or silica gel chromatography is recommended. Monitor purity via melting point analysis and HPLC (retention time comparison against standards) .
  • Yield Optimization: Kinetic studies suggest higher yields are achieved at 60–70°C with excess hydroxylamine (molar ratio 1:1.2 ketone:NH₂OH·HCl) .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:
Characterization requires multi-technique validation:

  • NMR: Compare 1^1H and 13^13C NMR shifts with computational predictions (e.g., DFT-based simulations). The oxime proton typically appears at δ 8–10 ppm .
  • IR: Confirm C=N stretch near 1640–1620 cm⁻¹ and O-H stretch (oxime) at 3200–3400 cm⁻¹ .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 353.3 (C₂₃H₄₅NO). Fragmentation patterns must align with proposed structure .

Advanced: How can molecular dynamics simulations resolve conflicting data on this compound’s membrane permeability?

Methodological Answer:
Contradictions in permeability assays (e.g., PAMPA vs. Caco-2 models) can be addressed by:

  • Simulation Parameters: Use all-atom MD simulations with lipid bilayer models (e.g., POPC membranes) to compute free energy profiles. Compare results with experimental logP values .
  • Validation: Cross-reference simulation-derived diffusion coefficients with experimental data. Adjust force fields (e.g., CHARMM36) to account for oxime group polarity .
  • Data Triangulation: Combine simulations with fluorescence anisotropy assays to assess membrane interaction dynamics .

Advanced: What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:
SAR studies require:

  • Design: Synthesize analogs with variations in alkyl chain length (C10–C18) and oxime substituents. Use a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize targets .
  • Assays: Test antimicrobial activity via microbroth dilution (MIC values) and cytotoxicity via MTT assays. Include positive controls (e.g., amphotericin B) and validate statistical significance (p < 0.05, ANOVA) .
  • Data Integration: Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Data Analysis: How should researchers address inconsistencies in reported IC₅₀ values for this compound in enzyme inhibition assays?

Methodological Answer:
Discrepancies may arise from assay conditions or data normalization. Mitigation strategies include:

  • Standardization: Adopt uniform protocols (e.g., pre-incubation time, substrate concentration) per IUPAC guidelines .
  • Statistical Reanalysis: Apply Grubbs’ test to identify outliers. Use robust regression models to account for inter-lab variability .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., via PRISMA guidelines) to compute weighted mean IC₅₀ values .

Experimental Design: What controls and replicates are essential in assessing this compound’s genotoxicity?

Methodological Answer:
Design robust assays using:

  • Positive/Negative Controls: Include ethyl methanesulfonate (EMS) for genotoxicity and DMSO as a vehicle control .
  • Replicates: Perform triplicate experiments in Ames tests (Salmonella strains TA98/TA100) and micronucleus assays (OECD TG 487).
  • Data Reporting: Use % micronucleus formation ± SEM and dose-response curves with threshold metrics (e.g., NOAEL) .

Advanced: How can researchers validate the oxidative stability of this compound under physiological conditions?

Methodological Answer:
Employ accelerated stability studies:

  • Conditions: Incubate at 37°C in PBS (pH 7.4) and 5% CO₂. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours .
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Compare with DFT-predicated activation energies for C=N bond hydrolysis .
  • Metabolite Identification: Use HR-MS/MS to detect oxidation products (e.g., nitroso derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.